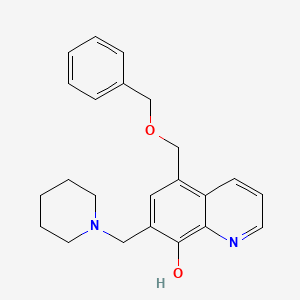
5-(Phenylmethoxymethyl)-7-(1-piperidinylmethyl)-8-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(phenylmethoxymethyl)-7-(1-piperidinylmethyl)-8-quinolinol is a hydroxyquinoline.
Aplicaciones Científicas De Investigación
Electronic and Electroluminescent Properties
Organoboron complexes featuring substituted 8-quinolinolates, closely related to 5-(Phenylmethoxymethyl)-7-(1-piperidinylmethyl)-8-quinolinol, have been synthesized and characterized for their luminescent properties. These complexes demonstrate potential in electronic and electroluminescent applications due to their unique structural and electronic characteristics (Kappaun et al., 2006).
Anti-Corrosion Performance
Studies on 8-hydroxyquinoline derivatives, similar to the chemical , have shown significant anti-corrosion properties for mild steel in acidic mediums. These derivatives act as cathodic inhibitors and have been evaluated using various techniques such as weight loss and electrochemical techniques (Douche et al., 2020).
Antimicrobial Activity
Compounds like 5-(4-Methyl piperazinyl methylene)-8-hydroxy quinoline, structurally related to the chemical in focus, have been synthesized and characterized for their antimicrobial activities. Such studies provide insights into the potential use of these compounds in medical and pharmaceutical applications (Patel & Vohra, 2006).
Fluorescent Properties and Cytotoxicity
Studies on Schiff bases derived from quinolinone, which are structurally similar, have revealed interesting fluorescent properties. These compounds have been evaluated for their in vitro cytotoxicity against certain cancer cell lines, suggesting potential applications in bio-imaging and cancer research (Trávníček et al., 2014).
Electrochemical Activity
Related compounds, such as self-dispersed polyaniline derivatives of 8-quinolinol, have been studied for their electrochemical activity in neutral media. These materials show potential for applications in biosensors due to their redox reversibility and stability in various pH ranges (Li et al., 2010).
Propiedades
Nombre del producto |
5-(Phenylmethoxymethyl)-7-(1-piperidinylmethyl)-8-quinolinol |
|---|---|
Fórmula molecular |
C23H26N2O2 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
5-(phenylmethoxymethyl)-7-(piperidin-1-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C23H26N2O2/c26-23-19(15-25-12-5-2-6-13-25)14-20(21-10-7-11-24-22(21)23)17-27-16-18-8-3-1-4-9-18/h1,3-4,7-11,14,26H,2,5-6,12-13,15-17H2 |
Clave InChI |
CAHUZYYLADXTHI-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)COCC4=CC=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[(1-Hydroxy-2-oxoazepan-3-yl)amino]-4-oxobutan-2-yl] (2S)-2-[[2-(2-hydroxyphenyl)-4-methyl-5H-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy(tetradecanoyl)amino]hexanoate](/img/structure/B1227919.png)
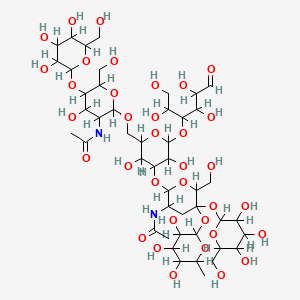
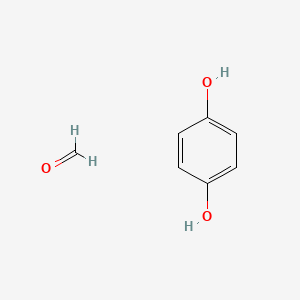
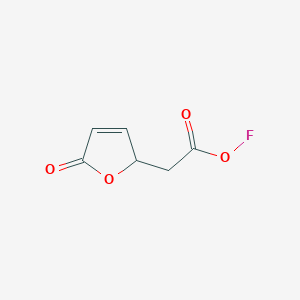
![3-[(1S,3S,5S,6R,8R,10S,12S,14S,15S,18R,19R,23R)-5,6,22-Trihydroxy-8,14,18-trimethyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B1227927.png)
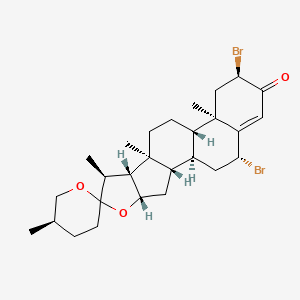
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methyl-4-nitro-3-pyrazolecarboxamide](/img/structure/B1227931.png)
![2-(3-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1227935.png)
![5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide](/img/structure/B1227938.png)
![N-[4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-oxomethyl]phenyl]-2-oxolanecarboxamide](/img/structure/B1227939.png)
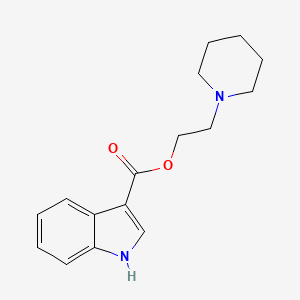
![2-amino-7,7-dimethyl-5-oxo-4-[1-phenyl-3-(4-propan-2-ylphenyl)-4-pyrazolyl]-6,8-dihydro-4H-1-benzopyran-3-carbonitrile](/img/structure/B1227943.png)
![3-(4-benzoyl-1-piperazinyl)-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1227944.png)